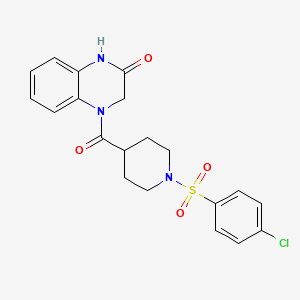

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1342356-36-8 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 2-(1H-pyrrol-1-yl)cyclohexanecarboxylic acid .

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes this compound, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14) .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds

- A study describes a four-component reaction involving cyclohexyl isocyanide and pyrrole, leading to the synthesis of complex compounds like 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates in good yields (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).

Formation of Saturated Heterocycles

- Saturated heterocycles, important in chemical syntheses, are prepared from reactions involving carboxylic acids like 4-oxopentanoic acid and cyclic amino alcohols. This process produces structures like 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones (Kivelä et al., 2003).

Photocyclization Studies

- Photocyclization of substituted propenoic acid in a benzene-cyclohexane mixture yields compounds like phenanthro[2,1-b]thiophene-10-carboxylic acid. This demonstrates the potential of carboxylic acids in photochemical reactions (Tominagaxs et al., 1996).

Catalytic Applications

- Carboxylic acid-derived copper polymers have been synthesized and applied in the oxidation of cyclohexane. These polymers demonstrate significant catalytic activities, particularly in ionic liquid mediums (Hazra et al., 2016).

Pyrolysis Studies

- The pyrolysis of cyclohexane, a process relevant in energy and chemical industries, has been studied extensively. Research indicates that isomerization to 1-hexene is a dominant decomposition pathway, showcasing the role of cyclohexane derivatives in pyrolytic processes (Wang et al., 2012).

Synthesis of Pyrrole Derivatives

- Research has shown the successful cyclization of pyrrolidinocarboxamide derivatives, leading to the formation of 1H,4H-pyrazolo[4,3-b]pyrrolizine derivatives. This highlights the utility of pyrrole-containing carboxylic acids in synthesizing heterocyclic systems (Massa et al., 1990).

Safety and Hazards

The safety information for 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Mode of Action

A related study suggests that compounds with a similar structure may undergo c–c bond cleavage and new c–c and c–n bond formation . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the molecular structure.

Biochemical Pathways

The compound might be involved in the formation of new C–C and C–N bonds , which could potentially affect various biochemical pathways

Result of Action

Given the potential for C–C and C–N bond formation , it is plausible that the compound could induce structural changes at the molecular level, which could subsequently lead to cellular effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, it is known that it is stored at a temperature of 4°C , suggesting that low temperatures may be necessary for its stability.

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSWIAWKVXLJQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342356-36-8 |

Source

|

| Record name | 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)

![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)

![[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2412022.png)

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)](/img/structure/B2412025.png)

![2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2412028.png)

![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)

![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)